molecular formula C22H28N2O B10794446 (2R)-6-benzyl-8-methyl-2-phenylmethoxy-6,8-diazabicyclo[3.2.2]nonane

(2R)-6-benzyl-8-methyl-2-phenylmethoxy-6,8-diazabicyclo[3.2.2]nonane

Cat. No.: B10794446
M. Wt: 336.5 g/mol
InChI Key: JJHDWXSGTNAYDL-LZBANZJXSA-N
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Description

(1R,2R,5S)-6-benzyl-2-benzyloxy-8-methyl-6,8-diazabicyclo[322]nonane is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,5S)-6-benzyl-2-benzyloxy-8-methyl-6,8-diazabicyclo[3.2.2]nonane typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate precursors under controlled conditions to form the bicyclic core. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production. The scalability of the synthesis is crucial for its application in large-scale production .

Chemical Reactions Analysis

Types of Reactions

(1R,2R,5S)-6-benzyl-2-benzyloxy-8-methyl-6,8-diazabicyclo[3.2.2]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(1R,2R,5S)-6-benzyl-2-benzyloxy-8-methyl-6,8-diazabicyclo[3.2.2]nonane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2R,5S)-6-benzyl-2-benzyloxy-8-methyl-6,8-diazabicyclo[3.2.2]nonane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R,5S)-6-benzyl-2-benzyloxy-8-methyl-6,8-diazabicyclo[3.2.2]nonane is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H28N2O

Molecular Weight

336.5 g/mol

IUPAC Name

(2R)-6-benzyl-8-methyl-2-phenylmethoxy-6,8-diazabicyclo[3.2.2]nonane

InChI

InChI=1S/C22H28N2O/c1-23-15-20-12-13-22(25-17-19-10-6-3-7-11-19)21(23)16-24(20)14-18-8-4-2-5-9-18/h2-11,20-22H,12-17H2,1H3/t20?,21?,22-/m1/s1

InChI Key

JJHDWXSGTNAYDL-LZBANZJXSA-N

Isomeric SMILES

CN1CC2CC[C@H](C1CN2CC3=CC=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

CN1CC2CCC(C1CN2CC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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